4-(3-Hyd-roxypropyl)-2-t-butylphenol
Description
4-(3-Hydroxypropyl)-2-t-butylphenol is a phenolic compound characterized by a phenol core substituted with a 3-hydroxypropyl group at the para (4-) position and a bulky tert-butyl (t-butyl) group at the ortho (2-) position.
Properties
Molecular Formula |
C13H20O2 |
|---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
2-tert-butyl-4-(3-hydroxypropyl)phenol |
InChI |
InChI=1S/C13H20O2/c1-13(2,3)11-9-10(5-4-8-14)6-7-12(11)15/h6-7,9,14-15H,4-5,8H2,1-3H3 |
InChI Key |
IJFPGBDXKWTYIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)CCCO)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogs of 4-(3-Hydroxypropyl)-2-t-butylphenol, highlighting differences in substituents and their implications:
Reactivity and Catalytic Behavior
- Methylation/Transesterification: The aliphatic hydroxyl group in 4-(3-hydroxypropyl)phenol derivatives undergoes selective transesterification with dimethyl carbonate (DMC) under basic catalysts (e.g., K₂CO₃) at 90°C, yielding carbonates. In contrast, phenolic hydroxyl groups require amphoteric catalysts (e.g., NaY faujasite) at higher temperatures (165–180°C) for etherification . The tert-butyl group in 4-(3-Hydroxypropyl)-2-t-butylphenol likely reduces reactivity at the ortho position due to steric effects, directing modifications to the para hydroxypropyl chain.
Steric Effects :
Bulky substituents like t-butyl hinder electrophilic aromatic substitution reactions. For example, methoxy or hydroxypropyl groups in analogs (e.g., compound 2 from Perilla frutescens) facilitate interactions with biological targets, whereas t-butyl groups may enhance lipid solubility or alter binding kinetics .
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